molecular formula C7H11ClN2O B1453967 2,5-Dimethylfuran-3-carboximidamide hydrochloride CAS No. 1171102-44-5

2,5-Dimethylfuran-3-carboximidamide hydrochloride

Cat. No. B1453967
M. Wt: 174.63 g/mol
InChI Key: WKDQOYLPWBWVGN-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is 1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Novel Pathways and Applications

  • Biomass Conversion to Biofuels : One significant application of 2,5-Dimethylfuran derivatives is in the field of sustainable energy. Research indicates that 2,5-Dimethylfuran (DMF), a related compound, can be produced from biomass-derived 5-(chloromethyl)furfural (CMF) through catalytic hydrogenation. DMF serves as a biofuel and an intermediate for drop-in terephthalate polymers, showcasing the potential for 2,5-Dimethylfuran derivatives in renewable energy and material science (Dutta & Mascal, 2014).

  • Decomposition and Combustion Analysis : Understanding the decomposition pathways of 2,5-Dimethylfuran provides insights into its thermal stability and potential hazards, which is crucial for safety assessments in its applications. The thermal decomposition involves scission of the C-H bond in the methyl side chain, leading to various intermediates and opening up the furan ring. This knowledge is essential for developing applications in combustion systems and assessing environmental impact (Simmie & Metcalfe, 2011).

  • Chemical Synthesis and Catalysis : Research into the synthesis of 5-Hydroxymethylfurfuraldehyde from fructose demonstrates the utility of 2,5-Dimethylfuran derivatives in chemical synthesis, highlighting their role as intermediates in producing valuable chemicals and fuels from renewable resources. This process underscores the compound's relevance in catalysis and green chemistry (Golyshkin et al., 2015).

  • Advanced Materials and Fuel Technology : The selective hydrogenation of biomass-derived compounds to produce 2,5-Dimethylfuran showcases advanced materials' potential applications. Bimetallic catalysts and novel synthesis routes offer pathways to efficient and sustainable production of biofuels and chemicals, indicating the broader applicability of similar compounds in material science and engineering (Nishimura, Ikeda, & Ebitani, 2014).

Safety And Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,5-dimethylfuran-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQOYLPWBWVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylfuran-3-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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